Heptyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate is a synthetic organic compound that belongs to the class of benzoates and isoindoles. This compound is characterized by its unique structure, which includes a heptyl chain and a brominated isoindole moiety. The presence of these functional groups suggests potential applications in various fields, including medicinal chemistry and materials science.
The compound can be synthesized through various organic reactions, primarily involving the modification of isoindole derivatives. Its synthesis is often explored in academic and industrial settings for research purposes.
The synthesis of Heptyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate typically involves several key steps:
The reactions are usually carried out under controlled conditions, often utilizing solvents such as dichloromethane or tetrahydrofuran. Catalysts may be employed to enhance reaction efficiency and yield.
The molecular structure of Heptyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C17H18BrN2O3 |
Molecular Weight | 371.24 g/mol |
IUPAC Name | Heptyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate |
InChI | InChI=1S/C17H18BrN2O3/c1-2-3-4-5-6-7-8-9-10(11)12(13)14(15)16(17)18(19)20/h1H,2H2,3H3,(H,19,20) |
Canonical SMILES | CCCCCCCCC(=O)OC1=C(C=CC(=C1)Br)N(C(=O)O)C2=C(C=CC=C2)N=O |
Heptyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate can undergo various chemical reactions:
The specific reagents and conditions for these reactions depend on the desired transformation and can include solvents like ethanol or acetone and catalysts such as palladium or platinum.
Heptyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate is expected to have the following physical properties:
Key chemical properties include:
Property | Value |
---|---|
Boiling Point | Not available |
Melting Point | Not available |
Density | Not available |
These properties indicate that while specific data may not be readily available, predictions can be made based on similar compounds.
Heptyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate has potential applications in various scientific fields:
CAS No.: 13444-85-4
CAS No.: 24470-33-5
CAS No.: 29870-99-3
CAS No.: 1607439-32-6
CAS No.: 133894-35-6
CAS No.: 52711-91-8